![molecular formula C18H26ClNO B5168589 2-[(benzylamino)methyl]-2-adamantanol hydrochloride](/img/structure/B5168589.png)
2-[(benzylamino)methyl]-2-adamantanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzylamino)methyl]-2-adamantanol hydrochloride is a chemical compound that has been widely studied for its various applications in scientific research. It is a hydrochloride salt of 2-[(Benzylamino)methyl]-2-adamantanol, which is a derivative of adamantane. This compound is used in various fields of research, such as pharmacology, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-[(Benzylamino)methyl]-2-adamantanol hydrochloride has been extensively studied for its various applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system. This property makes it a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been found to have anticancer activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function. The compound also inhibits the replication of herpes simplex virus by interfering with the viral DNA synthesis. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In the case of Alzheimer's disease, the compound can improve cognitive function by increasing the levels of acetylcholine in the nervous system. In the case of herpes simplex virus, the compound inhibits the replication of the virus, leading to a reduction in the severity of symptoms. In the case of cancer, the compound induces apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride in lab experiments include its potent inhibitory activity against acetylcholinesterase, antiviral activity against herpes simplex virus, and anticancer activity against various cancer cell lines. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride. One potential direction is the development of the compound as a therapeutic agent for Alzheimer's disease. Another potential direction is the development of the compound as an antiviral agent for the treatment of herpes simplex virus infections. Additionally, further research is needed to determine the safety and efficacy of the compound for use in cancer treatment. Finally, the development of new synthetic methods for the compound may lead to improvements in its purity and potency.
Métodos De Síntesis
The synthesis of 2-[(Benzylamino)methyl]-2-adamantanol hydrochloride involves the reaction of 2-adamantanone with benzylamine in the presence of sodium borohydride. The reaction yields 2-[(Benzylamino)methyl]-2-adamantanol, which is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. The purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
2-[(benzylamino)methyl]adamantan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c20-18(12-19-11-13-4-2-1-3-5-13)16-7-14-6-15(9-16)10-17(18)8-14;/h1-5,14-17,19-20H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNMRQFOLPLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CNCC4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)
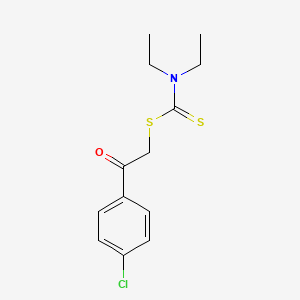
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
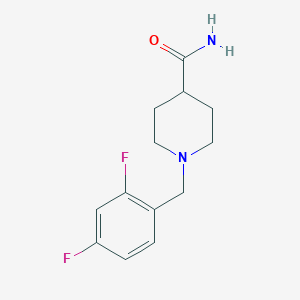
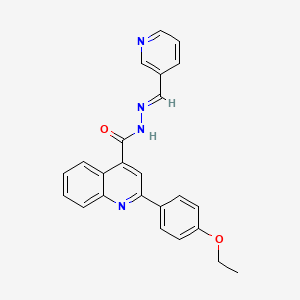
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)

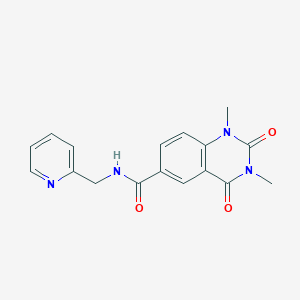
![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)
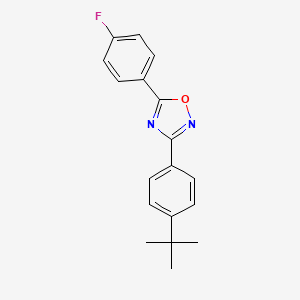
![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
